molecular formula C17H11Cl2IN2O2 B3738745 3-(2,6-dichlorophenyl)-N-(4-iodophenyl)-5-methyl-4-isoxazolecarboxamide

3-(2,6-dichlorophenyl)-N-(4-iodophenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No.: B3738745
M. Wt: 473.1 g/mol
InChI Key: CPUHZZZLNCAOGR-UHFFFAOYSA-N
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Description

3-(2,6-dichlorophenyl)-N-(4-iodophenyl)-5-methyl-4-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). This enzyme is responsible for activating the NEDD8 protein, which is involved in the regulation of protein degradation and cell cycle progression. MLN4924 has been shown to have potential therapeutic applications in cancer treatment and as a tool for studying the NEDD8 pathway.

Mechanism of Action

3-(2,6-dichlorophenyl)-N-(4-iodophenyl)-5-methyl-4-isoxazolecarboxamide inhibits the NAE enzyme, which is responsible for activating the NEDD8 protein. NEDD8 is a small ubiquitin-like modifier (SUMO) protein that is involved in the regulation of protein degradation and cell cycle progression. When NEDD8 is activated by NAE, it binds to the cullin-RING ligase (CRL) complex, which is involved in the degradation of many proteins. This compound blocks this process by preventing the activation of NEDD8, leading to the accumulation of proteins that are normally degraded by the proteasome.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it leads to the accumulation of proteins that are normally degraded by the proteasome, resulting in cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory effects, as it inhibits the activation of the NF-κB pathway, which is involved in the regulation of inflammation. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

3-(2,6-dichlorophenyl)-N-(4-iodophenyl)-5-methyl-4-isoxazolecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical settings, and its mechanism of action is well understood. This compound has also been shown to have potential therapeutic applications in cancer treatment and as a tool for studying the NEDD8 pathway. However, there are also limitations to its use in lab experiments. This compound is a potent inhibitor, and caution must be taken to avoid off-target effects. Additionally, the effects of this compound may be cell type specific, and further studies are needed to fully understand its therapeutic potential.

Future Directions

There are several future directions for research on 3-(2,6-dichlorophenyl)-N-(4-iodophenyl)-5-methyl-4-isoxazolecarboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer progression. This compound has been shown to enhance the efficacy of other anticancer agents, such as DNA-damaging agents and proteasome inhibitors. Another area of interest is the development of this compound analogs with improved pharmacological properties, such as increased potency and selectivity. Finally, further studies are needed to fully understand the role of the NEDD8 pathway in cancer progression and to identify biomarkers that may predict response to this compound treatment.

Scientific Research Applications

3-(2,6-dichlorophenyl)-N-(4-iodophenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, breast, colon, and lung cancer. This compound works by blocking the NEDD8 pathway, which leads to the accumulation of proteins that are normally degraded by the proteasome. This results in cell cycle arrest and apoptosis, or programmed cell death, in cancer cells.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-N-(4-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2IN2O2/c1-9-14(17(23)21-11-7-5-10(20)6-8-11)16(22-24-9)15-12(18)3-2-4-13(15)19/h2-8H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUHZZZLNCAOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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